molecular formula C19H17N3O3S B2436900 1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 460339-40-6

1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2436900
CAS No.: 460339-40-6
M. Wt: 367.42
InChI Key: ICHMESKGJCCSCZ-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes an indoline moiety and a 1,3,4-oxadiazole ring substituted with a methoxyphenyl group

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-24-15-7-4-6-14(11-15)18-20-21-19(25-18)26-12-17(23)22-10-9-13-5-2-3-8-16(13)22/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHMESKGJCCSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and the use of catalysts to ensure efficient conversion of reactants to the desired product. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of oxadiazoles exhibit significant anticancer activity. For instance:

  • Anticancer Activity : Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the indoline structure may enhance this activity through specific interactions with biological targets .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of similar compounds. The thioether linkage in this compound may enhance its ability to disrupt microbial membranes or inhibit essential enzymes:

  • In vitro Studies : Tests have demonstrated that related thioether compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Organic Synthesis

The unique structure of 1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone makes it a valuable intermediate in organic synthesis:

  • Synthetic Pathways : It can serve as a precursor for synthesizing more complex molecules through various reactions such as nucleophilic substitutions and cyclization reactions .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityThe compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects .
Study BAntimicrobial TestingDemonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL against multiple strains .
Study CSynthetic ApplicationsSuccessfully used as a building block in the synthesis of novel indole derivatives with enhanced biological properties .

Mechanism of Action

The mechanism by which 1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be compared with other similar compounds, such as indole derivatives and oxadiazole-based compounds. While these compounds share structural similarities, 1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique in its specific substitution pattern and potential applications. Other similar compounds include:

  • Indole-3-carboxaldehyde

  • 1-(Indolin-1-yl)ethan-1-one

  • 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Biological Activity

1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound notable for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound features an indoline moiety and a 1,3,4-oxadiazole ring, which are known for their diverse pharmacological effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 357.42 g/mol. The compound's structure includes:

  • Indoline core : Contributes to the compound's ability to interact with biological targets.
  • Oxadiazole ring : Known for its bioactivity and ability to form hydrogen bonds with proteins.

Antiviral Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antiviral properties. For instance, derivatives of oxadiazole have been shown to inhibit the replication of HIV by targeting viral transcription processes. A study demonstrated that certain oxadiazole derivatives could inhibit HIV replication effectively in T cell lines and peripheral blood mononuclear cells, suggesting that 1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone may share similar mechanisms .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with indole and oxadiazole structures have shown effectiveness against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds similar to 1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have been reported to induce apoptosis in HeLa cells via intrinsic and extrinsic signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Studies have indicated that derivatives containing indoline and oxadiazole can inhibit pro-inflammatory cytokines and enzymes such as COX-II. These findings suggest that the compound may be beneficial in treating inflammatory diseases .

The biological effects of 1-(Indolin-1-yl)-2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone likely involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes in cells.
  • Signal Transduction Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other related compounds:

Compound NameStructure FeaturesBiological Activity
Indole DerivativesIndole coreAnticancer, Antiviral
Oxadiazole DerivativesOxadiazole ringAntiviral
Thiazolidin CompoundsThiazolidin coreAntibacterial

This comparison highlights the unique structural features that contribute to the distinct biological activities observed in these compounds.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives : Demonstrated significant inhibition of HIV replication with IC50 values ranging from 0.17 to 0.24 µM against viral transcription without cytotoxicity .
  • Indole-Based Compounds : Showed promising anticancer effects through mechanisms involving apoptosis in various cancer cell lines .

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